molecular formula C17H21N3O5 B2712128 3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034427-68-2

3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2712128
CAS No.: 2034427-68-2
M. Wt: 347.371
InChI Key: BNNWLMAYJUTYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic reagent designed for pharmaceutical and biochemical research. Its molecular structure incorporates an imidazolidine-2,4-dione (hydantoin) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This core is functionally similar to the thiazolidinedione (TZD) moiety found in potent peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists like pioglitazone and rosiglitazone, which are established insulin-sensitizing drugs used for the treatment of Type 2 Diabetes Mellitus (T2DM) . The compound's structure is further elaborated with a piperidine substitution, a common feature in drugs that enhances metabolic stability and influences pharmacokinetic properties. The 2-methoxyphenoxy acetyl group attached to the piperidine nitrogen is a key structural determinant that may guide the molecule's specificity and affinity for its biological target. As a research chemical, it serves as a valuable building block for probing biological pathways related to metabolic disorders . Researchers can utilize this compound in the synthesis of novel derivatives, structure-activity relationship (SAR) studies, and in vitro screening assays to develop new therapeutic agents. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-24-13-4-2-3-5-14(13)25-11-16(22)19-8-6-12(7-9-19)20-15(21)10-18-17(20)23/h2-5,12H,6-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNWLMAYJUTYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Acetylation: The piperidine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Methoxyphenoxy Group: The acetylated piperidine is reacted with 2-methoxyphenol under conditions that facilitate the formation of the methoxyphenoxyacetyl group.

    Formation of Imidazolidine-2,4-dione: The final step involves the cyclization of the intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Structural Variations

(a) Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione
  • 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (–2): Core: Thiazolidine-2,4-dione (sulfur atom in the ring) vs. imidazolidine-2,4-dione (two nitrogen atoms). Substituents: Features a diisopropylaminoethyl side chain and a 4-methoxybenzylidene group. Synthesis: Prepared via KOH-mediated condensation (71% yield) . Implications: Thiazolidine-diones are associated with antidiabetic activity (e.g., PPAR-γ agonists), whereas imidazolidine-diones may exhibit divergent pharmacological profiles due to altered electronic properties.
(b) Piperidine Derivatives
  • 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ():
    • Core : Piperidin-4-one (ketone group) vs. acetylated piperidine in the target compound.
    • Substituents : Ethyl and bis(4-methoxyphenyl) groups.
    • Implications : The ketone group enhances reactivity for further functionalization but reduces metabolic stability compared to acetylated derivatives.

Substituent Effects

(a) Methoxy Group Positioning
  • Target Compound: 2-Methoxyphenoxyacetyl group.
  • BK67713 (): 4-Isopropylphenoxyacetyl substituent.
(b) Linker Variations
  • 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide ():
    • Structure : Contains a carbohydrazide linker and isoindoline-dione moiety.
    • Implications : The hydrazide group introduces hydrogen-bonding capacity, differing from the acetyl linker in the target compound.

Key Research Findings

  • Structural Flexibility: Substitution on the phenoxy group (e.g., 2-methoxy vs. 4-methoxy) significantly alters steric and electronic profiles, impacting receptor binding .
  • Piperidine vs. Piperidinone: Acetylated piperidine (target compound) offers better metabolic stability than piperidinone derivatives .
  • Imidazolidine-dione vs. Thiazolidine-dione: Core substitution (N vs.

Biological Activity

3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An imidazolidine core
  • A piperidine moiety
  • A methoxyphenoxyacetyl substituent

The molecular formula is C18H24N4O4C_{18}H_{24}N_{4}O_{4}, with a molecular weight of 356.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Antitumor Activity :
    • The imidazolidine derivatives have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression. For instance, studies have demonstrated that certain imidazolidine derivatives can inhibit the BRAF(V600E) mutation, a common target in melanoma therapies .
  • Anti-inflammatory Effects :
    • Similar compounds have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .
  • Antimicrobial Properties :
    • Some derivatives have shown efficacy against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis pathways .

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds and their implications:

Activity TypeDescriptionReferences
AntitumorInhibition of cancer cell proliferation and induction of apoptosis ,
Anti-inflammatoryReduction in cytokine levels and modulation of immune response
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenging free radicals and reducing oxidative stress

Case Studies

  • Antitumor Efficacy :
    A study evaluated the cytotoxic effects of imidazolidine derivatives on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The results indicated a significant reduction in cell viability, particularly when combined with conventional chemotherapeutics like doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes .
  • Anti-inflammatory Mechanism :
    Another investigation focused on the anti-inflammatory potential of related compounds in a model of acute inflammation. The results demonstrated a marked decrease in edema and inflammatory markers when treated with these compounds, highlighting their potential for managing inflammatory diseases .
  • Microbial Resistance :
    Research into the antimicrobial properties revealed that certain derivatives exhibited potent activity against resistant bacterial strains, offering a promising avenue for developing new antibiotics amidst rising resistance issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.